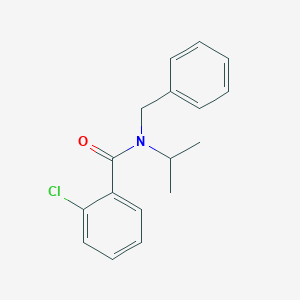

N-benzyl-2-chloro-N-isopropylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-chloro-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO/c1-13(2)19(12-14-8-4-3-5-9-14)17(20)15-10-6-7-11-16(15)18/h3-11,13H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMYNGJECVXOIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801216658 | |

| Record name | 2-Chloro-N-(1-methylethyl)-N-(phenylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55578-23-9 | |

| Record name | 2-Chloro-N-(1-methylethyl)-N-(phenylmethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55578-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(1-methylethyl)-N-(phenylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Structural Elucidation and Conformational Analysis of N Benzyl 2 Chloro N Isopropylbenzamide

Advanced Spectroscopic Characterization Methodologies

Spectroscopy provides the foundational data for molecular structure determination, offering insights into the electronic environment of individual atoms, the precise molecular mass, and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific spectra for N-benzyl-2-chloro-N-isopropylbenzamide are not widely published, the expected chemical shifts (δ) in both ¹H and ¹³C NMR can be predicted with high accuracy based on the compound's distinct structural motifs: the 2-chlorobenzoyl group, the N-benzyl group, and the N-isopropyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment. Due to the steric bulk of the N-isopropyl group, rotation around the amide C-N bond may be restricted, potentially leading to the observation of rotamers at different temperatures, which would manifest as separate sets of signals for the benzyl (B1604629) and isopropyl groups. The aromatic protons on the two phenyl rings would appear in the typical downfield region of approximately 7.0-7.8 ppm. The benzylic protons (-CH₂-) are expected to produce a singlet or a pair of doublets around 4.5-5.0 ppm. The isopropyl group should exhibit a septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃), with the latter appearing in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with each unique carbon atom generating a signal. The carbonyl carbon (C=O) of the amide is characteristically found far downfield, typically in the range of 165-175 ppm. The aromatic carbons would resonate between 125-140 ppm, while the benzylic and isopropyl carbons would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are estimated based on analogous structures and standard chemical shift increments.

| Group | ** moiety** | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl | -C =O | N/A | 168-172 |

| Aromatic | 2-Chlorobenzoyl | 7.20-7.50 | 127-138 |

| Aromatic | Benzyl | 7.25-7.40 | 127-139 |

| Benzylic | -C H₂-Ph | 4.6-4.9 | 50-55 |

| Isopropyl | -C H(CH₃)₂ | 3.5-4.0 | 48-52 |

| Isopropyl | -CH(C H₃)₂ | 1.1-1.3 | 20-22 |

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₇H₁₈ClNO, HRMS analysis would validate this composition by matching the experimental mass to the theoretical exact mass. The presence of chlorine would be readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units.

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |

| C₁₇H₁₈³⁵ClNO | [M+H]⁺ | 288.1150 |

| C₁₇H₁₈³⁷ClNO | [M+H]⁺ | 290.1120 |

| C₁₇H₁₈³⁵ClNNaO | [M+Na]⁺ | 310.0969 |

| C₁₇H₁₈³⁷ClNNaO | [M+Na]⁺ | 312.0939 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration. Due to the electronic and steric effects of the N-substituents, this peak is expected to appear in the range of 1630-1670 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C=C stretching bands for the aromatic rings.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3030-3100 |

| Aliphatic C-H | Stretch | 2850-2970 |

| Amide C=O | Stretch | 1630-1670 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-N | Stretch | 1200-1350 |

| C-Cl | Stretch | 680-840 |

X-ray Crystallographic Studies and Solid-State Conformation

While a specific crystal structure for this compound is not available in the current literature, computational studies and analyses of structurally similar compounds provide significant insight into its likely solid-state conformation.

The three-dimensional shape of the molecule is largely defined by the rotational freedom around several key single bonds. The most significant of these are the dihedral angles between the plane of the amide group and the planes of the two aromatic rings.

Computational modeling suggests that to minimize steric hindrance between the bulky N-substituents and the ortho-chloro substituent, the molecule adopts a non-planar conformation. Studies on related 2-chloro-N-substituted benzamides show that the dihedral angle between the 2-chlorobenzoyl ring and the amide plane typically ranges from 36° to 63°. A similar twisted conformation is expected for this compound. Furthermore, the benzyl ring is likely oriented nearly perpendicular to the plane of the 2-chlorobenzoyl system to avoid steric clashes.

Hydrogen bonding is a critical factor in determining the packing of molecules in a crystal lattice. However, in this compound, the amide nitrogen is tertiary, meaning it is bonded to three carbon atoms and has no attached hydrogen atom. Consequently, the classical N-H···O hydrogen bonding that is a defining feature in the crystal structures of primary and secondary amides is absent in this molecule.

The crystal packing would therefore be governed by weaker intermolecular forces, such as dipole-dipole interactions originating from the polar amide group and Van der Waals forces, including potential π-π stacking interactions between the aromatic rings of adjacent molecules. The absence of strong hydrogen bonding may influence the compound's physical properties, such as its melting point and solubility, compared to secondary amide analogues.

Crystal Packing and Supramolecular Assembly

The molecular architecture of this compound, specifically the presence of a tertiary amide nitrogen, precludes the formation of classical N-H···O hydrogen bonds, which are a dominant feature in the crystal structures of primary and secondary benzamides. Consequently, the crystal packing is primarily governed by weaker intermolecular forces, including C-H···O contacts, potential halogen bonding involving the chlorine atom, and π-π stacking interactions between the aromatic rings.

In analogous N,N-disubstituted benzamides, such as N,N-diphenylbenzamide, the crystal structure is stabilized by weak C—H⋯O interactions that link the molecules into a linear chain-like arrangement. researchgate.net It is anticipated that this compound would adopt a similar packing motif, where the carbonyl oxygen acts as an acceptor for hydrogen atoms from the benzyl and isopropyl groups of neighboring molecules.

Furthermore, the presence of the 2-chlorobenzoyl and benzyl moieties suggests the significant role of π-π stacking interactions in the supramolecular assembly. Computational studies on this compound indicate that the molecule likely adopts a conformation where the aromatic rings are oriented to maximize these favorable π-π interactions while minimizing steric hindrance. In a related compound, N-Benzylcarbamothioyl-2-chlorobenzamide, intermolecular π–π stacking interactions with a centroid–centroid distance of 4.0616 (16) Å are observed, which contribute to the stabilization of its crystal structure. nih.gov

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| N-Benzylcarbamothioyl-2-chlorobenzamide | Triclinic | P-1 | N—H···S hydrogen bonds, π–π stacking | nih.gov |

| N-Butyl-4-chlorobenzamide | Triclinic | P-1 | N—H···O hydrogen bonds, Cl···Cl interactions, C—H···O and C—H···π interactions | nih.gov |

| N,N-Diphenylbenzamide | Monoclinic | P2₁/c | C—H···O interactions | researchgate.net |

Mechanistic Investigations of N Benzyl 2 Chloro N Isopropylbenzamide Reactivity

Directed Ortho-Metalation and Lithiation Studies of Benzamide (B126) Scaffolds.wikipedia.org

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings, where a directing metalation group (DMG) guides the deprotonation of the adjacent ortho-position by an organolithium reagent. wikipedia.org The tertiary amide group in N-benzyl-2-chloro-N-isopropylbenzamide is an effective DMG. acs.org The reaction proceeds through the formation of a complex between the lithium reagent and the carbonyl oxygen of the amide, which positions the base for the selective abstraction of a proton from the ortho-position of the benzoyl ring. wikipedia.org

However, the substitution pattern of the aromatic ring and the nature of the amide itself can significantly influence the regioselectivity of the lithiation. For tertiary benzamides, steric hindrance can play a crucial role in determining the site of metalation. scirp.org

Kinetic Isotope Effects in Directed Lithiations.acs.org

Kinetic isotope effect (KIE) studies are instrumental in elucidating the mechanism of directed lithiation reactions. By comparing the rates of reaction for a substrate and its deuterated analogue, insights into the rate-determining step can be obtained. For the directed lithiation of benzamides, a primary KIE is often observed when the C-H bond cleavage at the ortho-position is the rate-determining step.

A study on the directed lithiation of N,N-diisopropylbenzamide with sec-BuLi/TMEDA revealed indistinguishable limits for large intermolecular and intramolecular isotope effects. acs.org This suggests a two-step mechanism where an initial, largely reversible complexation between the amide and the organolithium reagent is followed by the hydrogen transfer step. acs.org

Table 1: Kinetic Isotope Effects in the Directed Lithiation of Benzamide Derivatives with sec-BuLi/TMEDA

| Substrate | kH/kD (Intramolecular) | kH/kD (Intermolecular) | Proposed Mechanism |

| N,N-diisopropylbenzamide | Large | Large | Reversible complexation followed by H-transfer |

| N-benzyl-N,N'-dimethyl urea (B33335) | Large | Small | Irreversible complexation followed by H-transfer |

Data extrapolated from studies on analogous compounds. acs.org

Regioselectivity and Stereoselectivity in Organometallic Reactions.scirp.orgnih.gov

The regioselectivity of directed lithiation of benzamides is highly dependent on the substituents on the aromatic ring and the amide nitrogen. In the case of this compound, the directing effect of the tertiary amide would favor lithiation at the C6 position. However, the presence of the chlorine atom at the C2 position could also influence the acidity of the adjacent protons and the stability of the resulting organolithium species.

Studies on 3,5-dichloro-tertiary benzamides have shown that metalation with sec-butyllithium/TMEDA occurs exclusively at the 4-position, ortho to one of the chlorine atoms and para to the amide group. scirp.orgscirp.org This unexpected regioselectivity was attributed to a combination of steric and electronic effects. scirp.org In contrast, the corresponding secondary benzamide undergoes metalation at the 2-position, ortho to the amide. scirp.orgscirp.org This highlights the profound impact of the amide substitution on the reaction's outcome.

Stereoselectivity in the subsequent reactions of the lithiated species can be achieved by employing chiral auxiliaries or reagents. While specific studies on the stereoselective reactions of lithiated this compound are not available, the general principles of stereocontrol in organometallic reactions would apply. nih.gov

Carbon-Hydrogen (C-H) Bond Activation Processes

Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for the efficient and atom-economical synthesis of complex molecules. rsc.org The benzamide moiety in this compound can act as a directing group for the regioselective functionalization of C-H bonds.

Transition Metal-Catalyzed C-H Functionalization.rsc.orgresearchgate.net

Various transition metals, including palladium, rhodium, and ruthenium, have been shown to catalyze the C-H activation of benzamides. researchgate.netnih.govresearchgate.net The reaction typically proceeds through the formation of a cyclometalated intermediate, where the metal center is coordinated to the carbonyl oxygen and has formed a C-M bond at the ortho-position of the benzoyl ring. This intermediate can then react with a variety of coupling partners, such as alkenes, alkynes, and aryl halides, to afford functionalized products. nih.gov

For instance, rhodium(III)-catalyzed oxidative cycloaddition of benzamides with alkynes has been developed to synthesize isoquinolones. nih.gov The proposed mechanism involves N-H metalation followed by ortho C-H activation to form a rhodacycle, which then undergoes alkyne insertion. nih.gov While this compound is a tertiary amide and lacks an N-H bond, related C-H activation at the ortho-position of the benzoyl ring is still feasible.

Table 2: Examples of Transition Metal-Catalyzed C-H Functionalization of Benzamides

| Catalyst | Coupling Partner | Product Type |

| [RhCp*Cl2]2 | Alkynes | Isoquinolones |

| Pd(OAc)2 | Aryl Iodides | Biphenyl-2-carboxamides |

| Ru(p-cymene)Cl2]2 | Alkenes | Dihydroisoquinolones |

Data based on studies of analogous benzamide systems. nih.govresearchgate.net

Ligand Design Principles for Selective C-H Activation.princeton.edu

For example, in the rhodium(III)-catalyzed synthesis of dihydroisoquinolones, the use of a sterically bulky cyclopentadienyl (B1206354) (Cp) ligand was found to significantly improve the regioselectivity of the reaction. princeton.edu While the prototypical Cp* ligand resulted in low selectivity, a more sterically demanding Cp ligand afforded the desired product with excellent regioselectivity. princeton.edunih.gov This demonstrates that fine-tuning the ligand environment around the metal catalyst is a powerful strategy for controlling the outcome of C-H activation reactions.

Nucleophilic and Electrophilic Substitution Reactions on the Benzamide Core.wikipedia.orgmasterorganicchemistry.com

The 2-chloro-substituted benzoyl moiety of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing benzamide group activates the aromatic ring towards attack by nucleophiles. masterorganicchemistry.com For an SNAr reaction to occur, the aromatic ring must be electron-poor, and there must be a good leaving group, in this case, the chloride ion. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. libretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. masterorganicchemistry.com

Electrophilic aromatic substitution on the benzoyl ring of this compound is also possible, although the ring is deactivated by the chloro and benzamide substituents. These groups are ortho, para-directing (for the chloro group) and meta-directing (for the benzamide group), which can lead to a mixture of products. The benzylic ring, being more electron-rich, would be more susceptible to electrophilic attack.

The benzylic protons of the N-benzyl group are activated and can be deprotonated under strongly basic conditions, allowing for subsequent functionalization at the benzylic position.

Amide Bond Activation and Hydrolysis Mechanisms

The amide bond is notoriously stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the C-N bond. auburn.edu Consequently, significant energy input or catalytic activation is required to facilitate its cleavage. For a tertiary amide like this compound, the reaction mechanisms for hydrolysis are influenced by several structural features: the tertiary nature of the amide, the electronic and steric effects of the ortho-chloro substituent, and the steric bulk of the N-benzyl and N-isopropyl groups.

Amide hydrolysis can proceed through either acid-catalyzed or base-catalyzed pathways. allen.in Each of these mechanisms is affected differently by the specific substituents present in this compound.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. allen.in This is a critical activation step, as it makes the otherwise unreactive carbonyl group susceptible to nucleophilic attack by a weak nucleophile like water.

The proposed mechanism for the acid-catalyzed hydrolysis of this compound would involve the following steps:

Protonation of the carbonyl oxygen: This initial and reversible step enhances the reactivity of the carbonyl carbon.

Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide.

Cleavage of the C-N bond: The tetrahedral intermediate collapses, and the C-N bond is broken, releasing a protonated amine (N-benzyl-N-isopropylaniline) and a carboxylic acid (2-chlorobenzoic acid).

The rate of this reaction is significantly influenced by steric hindrance around the carbonyl group. The bulky N-benzyl and N-isopropyl groups, in conjunction with the ortho-chloro substituent on the benzoyl ring, create a sterically crowded environment. acs.org This steric hindrance can impede the approach of the water molecule to the carbonyl carbon, thereby slowing down the rate of hydrolysis.

Base-Catalyzed Hydrolysis

In basic media, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This mechanism does not require prior activation of the carbonyl group.

The proposed mechanism for the base-catalyzed hydrolysis of this compound would be:

Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate with a negative charge on the oxygen.

Expulsion of the leaving group: The tetrahedral intermediate collapses, and the amide ion (N-benzyl-N-isopropylamide) is expelled as the leaving group. This is generally the rate-determining step.

Proton transfer: The newly formed carboxylic acid protonates the amide ion to yield the final products: a carboxylate salt (2-chlorobenzoate) and a secondary amine (N-benzyl-N-isopropylaniline).

The electronic effect of the 2-chloro substituent plays a more prominent role in the base-catalyzed mechanism. As an electron-withdrawing group, the chlorine atom increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. auburn.edu However, the steric hindrance from the ortho-chloro group and the N-substituents remains a significant factor that can counteract this electronic activation. acs.org

Amide Bond Activation in Tertiary Amides

Given that this compound is a tertiary amide, it lacks an N-H bond, which can alter its reactivity compared to primary and secondary amides. For instance, some activation methods that rely on the deprotonation of the N-H bond are not applicable. mdpi.com

Alternative activation strategies for tertiary amides often involve the use of strong activating agents or catalysts. For example, in situ activation of the amide carbonyl with agents like triflic anhydride (B1165640) can make the carbonyl group significantly more electrophilic and susceptible to attack by nucleophiles. rsc.org Another approach involves transition metal catalysis, where coordination of a metal to the amide can facilitate cleavage of the C-N bond.

The following table summarizes the expected influence of the structural features of this compound on its hydrolysis under different conditions.

| Structural Feature | Effect on Acid-Catalyzed Hydrolysis | Effect on Base-Catalyzed Hydrolysis |

| Tertiary Amide | No direct electronic effect, but contributes to steric hindrance. | No direct electronic effect, but contributes to steric hindrance. |

| Ortho-Chloro Substituent | Minor electronic effect; primarily contributes to steric hindrance, slowing the reaction. | Electron-withdrawing effect enhances carbonyl electrophilicity, but steric hindrance can slow the reaction. |

| N-Benzyl Group | Contributes to steric hindrance around the nitrogen and carbonyl, slowing the reaction. | Contributes to steric hindrance, potentially slowing the reaction. |

| N-Isopropyl Group | Adds significant steric bulk, hindering nucleophilic attack and slowing hydrolysis. | Adds significant steric bulk, hindering nucleophilic attack and slowing hydrolysis. |

Derivatization and Scaffold Modification of N Benzyl 2 Chloro N Isopropylbenzamide

Synthesis of Analogues with Varied Substituents

The synthesis of analogues of N-benzyl-2-chloro-N-isopropylbenzamide with varied substituents is a fundamental approach to establishing structure-activity relationships (SAR). By systematically altering different parts of the molecule, researchers can probe the influence of steric, electronic, and physicochemical properties on its activity.

Modifications to the benzyl (B1604629) moiety of N-benzylbenzamide derivatives have been explored to enhance their biological activities. For instance, in the development of tubulin polymerization inhibitors, a variety of substituted benzylamines were utilized in the synthesis of N-benzylbenzamide analogues. cambridgemedchemconsulting.com These modifications can influence the compound's interaction with its biological target and its metabolic stability.

A study on N-benzylbenzamides as dual soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators demonstrated the importance of substitution on the benzyl ring. The introduction of a trifluoromethyl group at the ortho position of the benzyl moiety was found to be important for sEH inhibitory activity and metabolic stability. drugdesign.org This highlights how specific substitutions on the benzyl ring can be tailored to achieve desired biological effects.

Table 1: Examples of Benzyl Moiety Modifications in N-Benzylbenzamide Analogues Note: The following table presents examples of modifications on related N-benzylbenzamide scaffolds, illustrating potential derivatization strategies for this compound.

| Parent Scaffold | Benzyl Moiety Modification | Rationale/Observed Effect |

|---|---|---|

| N-Benzylbenzamide | Introduction of a trifluoromethyl group at the ortho position | Enhanced sEH inhibitory activity and metabolic stability drugdesign.org |

| N-Benzylbenzamide | Varied substitutions on the benzylamine (B48309) precursor | Exploration of structure-activity relationships for tubulin polymerization inhibition cambridgemedchemconsulting.com |

In a study on arylsulphonamides, the nature of the N-alkyl group was shown to influence the outcome of base-induced rearrangements, indicating that steric effects of the alkyl group are significant in determining reaction pathways. thermofisher.com While this study was not on benzamides, it underscores the importance of the N-alkyl substituent's size and shape. The isopropylamine (B41738) moiety is a common structural feature in many pharmaceutical compounds, and its modification is a key area of research. nih.govebi.ac.uk

Table 2: Potential Bioisosteric Replacements for the Isopropyl Moiety Note: This table provides examples of bioisosteric replacements that could be applied to the isopropyl group of this compound based on general principles of medicinal chemistry.

| Original Group | Potential Bioisosteric Replacement | Potential Impact |

|---|---|---|

| Isopropyl | Cyclopropyl | Altered conformational rigidity and metabolic stability drugdesign.org |

| Isopropyl | tert-Butyl | Increased steric bulk, potentially influencing binding affinity and selectivity drugdesign.org |

The substitution pattern on the benzoyl ring plays a crucial role in determining the biological activity of N-benzylbenzamide derivatives. The 2-chloro substituent in the parent compound is a key feature, and further modifications to the benzoyl ring can lead to analogues with altered properties.

In the synthesis of N-substituted benzamide (B126) derivatives as antitumor agents, it was found that a chlorine atom on the benzoyl ring could significantly decrease antiproliferative activity in some cases, highlighting the sensitivity of the biological activity to the substitution pattern. nih.govnih.gov Conversely, in other contexts, halogen substituents can be beneficial. A patent for the manufacture of N-benzyl-N-isopropyl amides lists several analogues with different substitutions on the benzoyl ring, including 3-chloro, 3-bromo, 3,5-dichloro, 3,5-dimethyl, 3,5-dimethoxy, and 3,5-dibromo derivatives, indicating a wide range of possible modifications. enamine.net

Structure Activity Relationship Sar Studies of N Benzyl 2 Chloro N Isopropylbenzamide Derivatives

Correlating Structural Features with Biological Target Interactions

Research on analogous N-benzyl-2-methoxybenzamides has demonstrated that the nature and position of substituents on both the benzoyl and benzyl (B1604629) rings play a pivotal role in their herbicidal activity. nih.gov

Substituents on the Benzoyl Moiety: The substitution at the 2-position of the benzoyl ring is considered essential for the biological activity of this class of compounds. In a study of 2-methoxybenzamides, this substitution was a critical determinant of their herbicidal effects. nih.gov While direct data for the 2-chloro analogue is limited, the principle that this position is key for activity likely holds. Altering or removing the 2-position substituent can lead to a significant loss of efficacy.

Substituents on the Benzylamine (B48309) Moiety: The introduction of small substituents on the benzylamine portion of the molecule has been shown to be beneficial for herbicidal activity. nih.gov Specifically, small electron-withdrawing or electron-donating groups at the meta- or para-positions of the benzyl ring can enhance the compound's potency. For instance, derivatives with substituents such as fluorine or methyl on the benzyl ring have shown promising herbicidal effects.

The following table summarizes the herbicidal activity of selected N-benzyl-2-methoxybenzamide derivatives against Abutilon theophrasti and Amaranthus retroflexus, which can serve as a model for understanding potential SAR trends in the N-benzyl-2-chloro-N-isopropylbenzamide series.

| Compound ID | Benzoyl Moiety Substituent | Benzylamine Moiety Substituent | Herbicidal Inhibition (%) at 150 g a.i. ha⁻¹ (A. theophrasti) | Herbicidal Inhibition (%) at 150 g a.i. ha⁻¹ (A. retroflexus) |

| 4 | 2-Methoxy | 4-Fluoro | 100 | 100 |

| 43 | 2-Methoxy | 3-Methyl | 100 | 100 |

| 44 | 2-Methoxy | 4-Methyl | 100 | 100 |

Data extrapolated from a study on N-benzyl-2-methoxybenzamides. nih.gov

The interaction between a molecule and its biological target is governed by a combination of steric and electronic factors. For N-benzylbenzamide derivatives, these effects influence the compound's ability to fit into the active site of the target enzyme and form the necessary interactions for inhibition.

Steric Effects: The size and shape of the substituents are critical. The observation that small substituents on the benzylamine ring are favorable suggests that the binding pocket of the target may have steric constraints. nih.gov Bulky groups could hinder the proper orientation of the molecule within the active site, thereby reducing its biological activity. The isopropyl group on the nitrogen atom also contributes to the steric profile of the molecule, and its size and conformation are likely important for optimal activity.

Electronic Effects: The electronic properties of the substituents, such as their electron-donating or electron-withdrawing nature, can influence the binding affinity. For example, the presence of a chlorine atom at the 2-position of the benzoyl ring imparts specific electronic characteristics to the aromatic ring and the adjacent carbonyl group. Similarly, substituents on the benzyl ring can alter the electron density of that part of the molecule, which can affect interactions with the target protein, such as pi-stacking or hydrophobic interactions.

The three-dimensional conformation of this compound is a critical factor in its biological activity. The molecule possesses several rotatable bonds, allowing it to adopt various spatial arrangements. The biologically active conformation is the one that best fits the binding site of the target protein.

Rational Design Principles for Enhanced Target Modulation

Based on the available SAR data from analogous compounds, several rational design principles can be proposed to enhance the target modulation of this compound derivatives. The primary goal would be to optimize the substituents to maximize binding affinity and selectivity for the target enzyme, while maintaining favorable physicochemical properties.

Key Design Strategies:

Systematic Modification of the Benzylamine Ring: A focused library of derivatives could be synthesized with a variety of small to medium-sized substituents at the meta- and para-positions of the benzyl ring. Both electron-donating (e.g., methoxy, ethyl) and electron-withdrawing (e.g., trifluoromethyl, cyano) groups should be explored to fine-tune the electronic properties.

Exploration of Substituents on the 2-Chlorobenzoyl Ring: While the 2-chloro substituent is a core feature, further modifications to this ring could be investigated. For instance, the introduction of additional small substituents might enhance activity, although care must be taken not to introduce steric hindrance that would disrupt binding.

Variation of the N-Alkyl Group: The N-isopropyl group plays a significant role in the molecule's steric and lipophilic character. Replacing the isopropyl group with other alkyl groups of varying sizes and branching (e.g., ethyl, cyclopropyl, tert-butyl) could lead to improved potency by optimizing the fit within the target's binding pocket.

Bioisosteric Replacements: The chlorine atom at the 2-position could be replaced with other bioisosteres, such as a methyl or trifluoromethyl group, to probe the electronic and steric requirements at this position. This could lead to derivatives with improved activity or a modified selectivity profile.

By systematically applying these design principles, it may be possible to develop novel this compound derivatives with enhanced biological activity.

Molecular Interactions and Mechanistic Biology Non Clinical of N Benzyl 2 Chloro N Isopropylbenzamide and Its Analogues

Enzyme Inhibition and Activation Mechanisms

Research into the N-benzylbenzamide scaffold has identified it as a versatile structure for designing inhibitors of several enzymes. While specific data on N-benzyl-2-chloro-N-isopropylbenzamide is not extensively available in the reviewed literature, studies on its analogues provide a strong basis for understanding its potential enzymatic interactions.

N-benzylbenzamide derivatives have been identified as a notable class of tyrosinase inhibitors. nih.govcapes.gov.br Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing agents for hyperpigmentation disorders. Studies on a series of N-benzylbenzamide derivatives with hydroxyl substitutions have demonstrated their potent inhibitory activity against mushroom tyrosinase. nih.govcapes.gov.br

One study synthesized and tested twenty-one N-benzylbenzamide derivatives, revealing that the presence and position of hydroxyl groups on the aromatic rings are crucial for inhibitory potency. nih.gov For instance, a derivative featuring a resorcinol (B1680541) motif on both aromatic rings showed significant tyrosinase inhibition. nih.gov Another study highlighted that modifying the enone functionality in chalcones to a more stable amide linkage, as seen in N-benzylbenzamide analogues, leads to potent tyrosinase inhibitors. tandfonline.com The most effective of these synthetic derivatives was N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide, which was found to be eight times more potent than the standard inhibitor, kojic acid. tandfonline.com The introduction of a bulky adamantyl moiety to the N-benzylbenzamide structure has also been shown to enhance tyrosinase inhibitory activity. tandfonline.com

A particularly potent compound from one series, compound 15 , effectively inhibited the oxidation of L-DOPA catalyzed by mushroom tyrosinase with an IC₅₀ value of 2.2 µM. nih.govcapes.gov.brresearchgate.net The inhibitory data for selected N-benzylbenzamide analogues against tyrosinase are presented in the table below.

Table 1: Tyrosinase Inhibitory Activity of Selected N-benzylbenzamide Analogues

| Compound | Target Enzyme | IC₅₀ (µM) | Source(s) |

| Compound 15 (an N-benzylbenzamide derivative) | Mushroom Tyrosinase | 2.2 | nih.govcapes.gov.brresearchgate.net |

| N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide | Tyrosinase | More potent than kojic acid | tandfonline.com |

| N-2,4-dihydroxybenzyl-2-hydroxy-4-methoxy-5-adamantyl benzamide (B126) | Tyrosinase | 40-times more active than kojic acid | tandfonline.com |

Note: IC₅₀ represents the half-maximal inhibitory concentration.

The N-benzylbenzamide scaffold has also been explored for the development of selective inhibitors of butyrylcholinesterase (BChE), an enzyme that plays a role in cholinergic neurotransmission and is a target in advanced Alzheimer's disease. acs.orgnih.gov A series of N-benzylbenzamide derivatives were synthesized and found to be selective sub-nanomolar inhibitors of BChE. acs.orgnih.gov

The inhibitory activities of these compounds were confirmed by surface plasmon resonance, which demonstrated a direct binding to BChE. acs.orgnih.gov Two compounds from this series, S11-1014 and S11-1033, exhibited particularly high potency. acs.orgnih.gov While specific IC₅₀ values for this compound are not available, the data from its analogues underscore the potential of this chemical class as potent BChE inhibitors.

Table 2: Butyrylcholinesterase Inhibitory Activity of Selected N-benzylbenzamide Analogues

| Compound | Target Enzyme | IC₅₀ (nM) | Source(s) |

| S11-1014 | Butyrylcholinesterase (BChE) | Sub-nanomolar range | acs.orgnih.gov |

| S11-1033 | Butyrylcholinesterase (BChE) | Sub-nanomolar range | acs.orgnih.gov |

Note: IC₅₀ represents the half-maximal inhibitory concentration. "Sub-nanomolar" indicates an IC₅₀ value of less than 1 nM.

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.govnih.gov Benzamido derivatives have been designed and synthesized as novel PTP1B inhibitors. researchgate.net While direct studies on this compound are absent, research on related benzamido derivatives has shown micromolar inhibitory activity against human recombinant PTP1B. researchgate.net

For example, a series of benzamido derivatives were reported to have IC₅₀ values in the micromolar range, with most exhibiting significant selectivity for PTP1B over the closely related T-cell protein tyrosine phosphatase (TC-PTP). researchgate.net One such derivative, compound 1g, demonstrated a potent PTP1B inhibition with an IC₅₀ of 4.19 µM. researchgate.net These findings suggest that the benzamide core, a key feature of this compound, is a viable scaffold for developing PTP1B inhibitors.

Table 3: PTP1B Inhibitory Activity of a Selected Benzamido Analogue

| Compound | Target Enzyme | IC₅₀ (µM) | Source(s) |

| Compound 1g (a benzamido derivative) | PTP1B | 4.19 | researchgate.net |

Note: IC₅₀ represents the half-maximal inhibitory concentration.

The deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), in complex with its binding partner UAF1 (USP1-associated factor 1), is a regulator of DNA damage response and a promising target in cancer therapy. researchgate.netnih.govacs.orgnih.govaacrjournals.org Medicinal chemistry efforts have led to the identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 complex. researchgate.netnih.govacs.orgnih.govaacrjournals.org

A lead compound, ML323, and its analogues have shown nanomolar inhibitory potency against USP1/UAF1. researchgate.netacs.org These compounds were developed through a quantitative high-throughput screen and subsequent optimization. aacrjournals.org The inhibitory activity of these compounds correlates with cellular effects, such as increased levels of monoubiquitinated PCNA (a substrate of USP1) and decreased survival of non-small cell lung cancer cells. researchgate.netnih.govacs.orgnih.gov The IC₅₀ values for several analogues have been determined, demonstrating the potential of this structural class to potently inhibit USP1/UAF1. nih.gov

Table 4: USP1/UAF1 Inhibitory Activity of Selected N-benzyl-2-phenylpyrimidin-4-amine Analogues

| Compound | Target Enzyme Complex | IC₅₀ (nM) | Source(s) |

| ML323 (Compound 70) | USP1/UAF1 | Nanomolar range | researchgate.netacs.org |

| Analogue 37 | USP1/UAF1 | Comparable to lead compound | nih.gov |

Note: IC₅₀ represents the half-maximal inhibitory concentration. "Nanomolar range" indicates an IC₅₀ value between 1 and 999 nM.

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Complexes

Computational methods such as molecular docking and molecular dynamics are crucial for understanding how ligands interact with their protein targets at the atomic level. These techniques have been applied to analogues of this compound to predict their binding modes and rationalize their inhibitory activities.

Molecular docking studies have been instrumental in elucidating the binding interactions of N-benzylbenzamide analogues with their respective enzyme targets. acs.orgnih.govnih.gov For instance, in the context of butyrylcholinesterase inhibition, molecular docking of potent inhibitors like S11-1014 and S11-1033 has been performed to understand their binding at the active site. acs.org The availability of the molecular docking results as supporting information (PDB files) allows for a detailed analysis of the ligand-protein interactions. acs.org

Similarly, for tyrosinase inhibitors, computational molecular docking has been used to predict the binding conformations of synthesized compounds within the catalytic pocket of mushroom tyrosinase. nih.gov These studies help in understanding the role of different amino acid residues in the formation of the ligand-protein complex. nih.gov

In the case of USP1/UAF1 inhibitors, molecular modeling has guided the optimization of the N-benzyl-2-phenylpyrimidin-4-amine scaffold to enhance potency and selectivity. researchgate.net While specific molecular dynamics simulations for this compound are not available, the docking studies on its analogues provide a framework for predicting its potential binding modes with these enzymes. These predictions are valuable for the rational design of new, more potent, and selective inhibitors based on the N-benzylbenzamide scaffold.

Conformational Dynamics at the Active Site

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For tertiary amides like this compound, a key dynamic feature is the hindered rotation around the amide C-N bond. This results in the presence of distinct rotational isomers, or rotamers, specifically the cis (E) and trans (Z) conformations. scielo.br In solution, these rotamers can exist in a dynamic equilibrium, and the transition between them represents a significant conformational hurdle. scielo.br

Upon approaching a biological target, the molecule undergoes a conformational selection process. While flexible in solution, binding to a constrained active site, such as the MLL binding pocket on the menin protein, requires the adoption of a specific, energetically favorable conformation. acs.org Crystallographic studies of analogous compounds reveal that they typically bind in an extended conformation, occupying several hydrophobic pockets within the receptor site. acs.orgacs.org This bound state is a low-energy conformation stabilized by numerous interactions with the protein, effectively "freezing" the dynamic rotational equilibrium observed in solution. The transition from a flexible, solvated state to a rigid, bound state is a critical aspect of its mechanism of action.

Table 1: Conformational States of Tertiary Benzamides This table is illustrative of the general conformational dynamics of tertiary benzamides.

| Conformational State | Description | Key Feature | Implication for Activity |

|---|---|---|---|

| Solution State | Dynamic equilibrium between multiple rotamers. | Hindered rotation around the amide C-N bond. scielo.br | High conformational flexibility. |

| Bound State | A single, specific, extended conformation. | "Locked" into the protein's active site. acs.orgacs.org | Conformation is optimized for binding affinity. |

Interaction with Specific Molecular Receptors (e.g., Menin/MLL Protein Interaction)

This compound belongs to a class of compounds developed to inhibit the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) proteins. nih.govresearchgate.net This interaction is crucial for the oncogenic activity of MLL fusion proteins, which drive certain types of acute leukemia. nih.govyoutube.com By disrupting this interaction, these small molecules can reverse the leukemogenic program. researchgate.net

The mechanism of inhibition involves the small molecule binding directly to a large central cavity on the surface of the menin protein. nih.govnih.gov This cavity is the natural binding site for a fragment of the MLL protein. nih.gov Structural studies of analogous inhibitors, such as MI-2 and MIV-3, demonstrate that these compounds act as mimics, occupying the same pocket on menin that MLL would bind to. acs.orgnih.gov The binding is predominantly driven by hydrophobic interactions, where different parts of the molecule fit into specific hydrophobic pockets within the menin active site, designated F9 and P10. acs.orgacs.org The inhibitor effectively mimics the key interactions of MLL with menin, thereby competitively blocking the formation of the menin-MLL complex. nih.gov The disruption of this critical PPI leads to the downregulation of target genes like Hoxa9 and subsequent inhibition of leukemic cell proliferation. nih.govresearchgate.net

Table 2: Key Molecular Interactions for a Menin-MLL Inhibitor Analogue Based on data from analogous thienopyrimidine and hydroxymethylpiperidine inhibitors.

| Inhibitor Moiety | Menin Pocket | Type of Interaction | Reference |

|---|---|---|---|

| Substituted aromatic ring | F9 Pocket | Hydrophobic | acs.orgacs.org |

| Piperidine/Linker Moiety | P10 Pocket | Hydrophobic | acs.orgacs.org |

Mechanistic Cellular Uptake Studies (e.g., Influence of Lipophilicity on Membrane Permeation)

For a compound to be effective, it must be able to cross the cell membrane to reach its intracellular target, in this case, the nuclear protein menin. The cellular uptake of small molecules like this compound is heavily influenced by their physicochemical properties, particularly lipophilicity and molecular weight. nih.gov The primary mechanism for the cellular entry of such compounds is passive diffusion across the lipid bilayer of the cell membrane.

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical determinant of membrane permeation. A moderate degree of lipophilicity is required for the molecule to readily partition from the aqueous extracellular environment into the hydrophobic interior of the cell membrane and then back into the aqueous cytoplasm. Analogues of this compound have been designed to have favorable physicochemical properties. For instance, the analogue MI-2-2 has a calculated logP (cLogP) of 3.9 and a molecular weight of 415 Da, making it fully compliant with Lipinski's Rule of Five for orally bioavailable drugs. nih.gov This favorable balance of properties contributes to the high cellular permeability observed for this class of inhibitors, allowing them to efficiently reach their target and exert their biological effects within the cell. nih.govgoogle.com Studies with related benzamides have utilized parallel artificial membrane permeability assays (PAMPA) to quantify this passive permeability. mdpi.com

Table 3: Physicochemical Properties of a Representative Menin-MLL Inhibitor Analogue (MI-2-2)

| Property | Value | Implication for Cellular Uptake | Reference |

|---|---|---|---|

| Molecular Weight | 415 Da | Compliant with Lipinski's Rule (<500 Da), favoring permeability. | nih.gov |

| cLogP (Lipophilicity) | 3.9 | Optimal range for membrane permeation; not excessively lipophilic. | nih.gov |

| Cellular Activity | Effective at low micromolar concentrations | Demonstrates high cellular permeability and target engagement. | nih.gov |

Advanced Computational and Theoretical Chemistry Studies of N Benzyl 2 Chloro N Isopropylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of N-benzyl-2-chloro-N-isopropylbenzamide. These calculations, often employing Density Functional Theory (DFT), offer a detailed picture of the molecule's electronic landscape.

Frontier Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For this compound, the distribution of these orbitals provides valuable information. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the aromatic rings, while the LUMO is often found on the electron-deficient regions. The specific energies and localizations of these orbitals can be predictive of how the molecule will interact with other chemical species.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -0.21 |

| HOMO-LUMO Gap (ΔE) | 6.33 |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound is not uniform due to the presence of electronegative atoms like chlorine, oxygen, and nitrogen. This uneven distribution creates regions of partial positive and negative charge, which can be quantified through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. In this map, red areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas represent regions of low electron density (positive potential), susceptible to nucleophilic attack. For this compound, the carbonyl oxygen and the chlorine atom are expected to be regions of negative potential, whereas the hydrogen atoms of the amide and the aromatic rings may exhibit positive potential.

| Atom | Charge (e) |

|---|---|

| O (carbonyl) | -0.58 |

| N (amide) | -0.45 |

| Cl | -0.12 |

| C (carbonyl) | +0.65 |

Molecular Modeling and Quantitative Structure-Activity Relationship (QSAR) Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these models can be used to predict its three-dimensional structure and conformational flexibility.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively published, the methodology involves calculating various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

The development of a QSAR model typically involves:

Data Set Selection: A group of structurally related compounds with known biological activities is chosen.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a model that correlates the descriptors with the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Such models can be invaluable for designing new analogues of this compound with potentially enhanced activity.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway.

This analysis involves locating the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the reaction's kinetics and feasibility. For instance, the synthesis of this compound likely involves the formation of an amide bond. Computational studies can model this reaction, identifying the key intermediates and the transition state for the amide bond formation, thereby helping to optimize reaction conditions.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.3 |

| Products | -15.8 |

Emerging Research Applications of N Benzyl 2 Chloro N Isopropylbenzamide in Chemical Sciences

Role as Synthetic Intermediates in Complex Molecule Synthesis

The strategic placement of reactive sites within N-benzyl-2-chloro-N-isopropylbenzamide makes it a valuable intermediate in the synthesis of more complex molecular structures. The presence of the chloro-substituent on the benzene (B151609) ring and the potential for reactions at the benzylic position or involving the amide functionality allows for diverse synthetic transformations.

A key application area for structurally related N-benzyl-N-isopropyl amides is in the preparation of pharmaceutically and agrochemically active compounds. A patented process outlines a general method for the manufacture of N-benzyl-N-isopropyl amides, including halogenated derivatives, by reacting an appropriate acid chloride with N-benzyl-N-isopropylamine. google.com This process highlights the industrial relevance of this class of compounds as building blocks. The resulting amide can be obtained in high purity and yield, making it an efficient precursor for further synthetic steps. google.com

In the realm of medicinal chemistry, derivatives of N-benzyl-propanamide serve as crucial intermediates. For instance, they are pivotal in the synthesis of the anticonvulsant drug Lacosamide. google.com This underscores the utility of the N-benzyl amide scaffold in constructing biologically active molecules. Although not the exact target compound, the synthetic strategies employed for these derivatives are often applicable to this compound. Furthermore, related compounds like N-benzylbenzamide are recognized as convenient precursors for generating α-substituted benzylamines, which are themselves important synthons in organic chemistry. chemicalbook.comsigmaaldrich.com The synthesis of N-benzylacrylamide from related precursors also points to the versatility of the N-benzyl amide group in accessing a variety of functionalized molecules. orgsyn.org

| Intermediate Application | Synthetic Target | Key Transformation | Reference |

| Halogenated N-benzyl-N-isopropyl amides | Further functionalized amides | Reaction of acid chloride with N-benzyl-N-isopropylamine | google.com |

| N-benzyl-propanamide derivatives | Lacosamide (anticonvulsant) | Multi-step synthesis involving the N-benzyl amide core | google.com |

| N-benzylbenzamide | α-substituted benzylamines | Further reaction at the benzylic position | chemicalbook.comsigmaaldrich.com |

| N-benzyl-β-chloropropionamide | N-benzylacrylamide | Dehydrohalogenation | orgsyn.org |

Catalytic Applications (e.g., as Organocatalysts or Ligands in Transition Metal Catalysis)

While direct research demonstrating the use of this compound as an organocatalyst or a ligand in transition metal catalysis is limited, the structural motifs present in the molecule suggest potential applications in this field. The nitrogen and oxygen atoms of the amide group possess lone pairs of electrons, making them potential coordination sites for metal centers.

The development of ligands for transition metal-catalyzed reactions is a vibrant area of research. N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands, valued for their strong σ-donating properties which stabilize metal centers and enhance catalytic activity. google.com While this compound is not an NHC, the principles of ligand design often involve the incorporation of nitrogen-containing heterocycles or functional groups that can effectively bind to a metal. The amide functionality, particularly in a sterically hindered environment as seen in the target molecule, could potentially act as a monodentate or bidentate ligand, influencing the steric and electronic properties of a metal catalyst. A patent on transition metal complexes with N-heterocyclic carbene ligands highlights the importance of the ligand sphere in dictating the outcome of catalytic transformations, a role that novel ligands are continuously being designed to fill. google.com

The potential for this compound and its derivatives to act as ligands remains an area ripe for exploration. Future research may focus on the synthesis of well-defined metal complexes incorporating this molecule and the evaluation of their catalytic activity in various organic transformations.

Agrochemical Research Applications (mechanistic and developmental aspects)

One of the most significant areas of emerging research for N-benzylbenzamide derivatives is in the field of agrochemicals, particularly as herbicides and fungicides. The specific substitution pattern of this compound aligns with structures known to possess biological activity against weeds and fungal pathogens.

A recent patent has disclosed the use of N-benzylbenzamide compounds as herbicides that function by inhibiting pigment synthesis in plants. wipo.int These compounds have shown efficacy in controlling weeds in both cultivated and non-cultivated areas and can be combined with other herbicides to achieve synergistic effects. wipo.int This mode of action, targeting a fundamental biological process in plants, is a key area of modern herbicide development.

Further supporting the herbicidal potential of this structural class, research into N-benzyl-6-methylpicolinamides has identified them as a promising scaffold for bleaching herbicides. nih.gov These compounds induce the accumulation of phytoene, a precursor in the carotenoid biosynthesis pathway, leading to the characteristic bleaching symptoms in treated weeds. nih.gov

In addition to herbicidal activity, the N-benzylamide core is also found in potent fungicides. Research has identified fungicidal N-benzyl-N-cyclopropyl carboxamides as effective agents against various fungal diseases. researchgate.net Moreover, a patent for the preparation of N-(5-chloro-2-isopropylbenzyl)cyclopropanamine, a compound with high structural similarity to the title compound, describes its utility as an intermediate for fungicidally active pyrazole (B372694) carboxylic acid amides. google.com These findings strongly suggest that this compound is a promising candidate for further investigation in the development of new agrochemical products.

| Agrochemical Application | Mode of Action/Target | Organism | Key Findings | Reference |

| Herbicide | Pigment Synthesis Inhibition | Weeds | High herbicidal activity, synergistic effects with other herbicides | wipo.int |

| Herbicide | Carotenoid Biosynthesis Inhibition | Weeds | Identified as a novel scaffold for bleaching herbicides | nih.gov |

| Fungicide | Not specified in abstract | Fungi | N-benzyl-N-cyclopropyl carboxamides show fungicidal properties | researchgate.net |

| Fungicide Intermediate | Pyrazole carboxylic acid amides | Fungi | Structurally similar compounds are key intermediates for fungicides | google.com |

Future Directions and Research Challenges in N Benzyl 2 Chloro N Isopropylbenzamide Chemistry

Development of Novel Synthetic Routes with Enhanced Atom Economy and Selectivity

The synthesis of amides is one of the most frequently performed reactions in both academic and industrial chemistry. rsc.org However, traditional methods often rely on stoichiometric activating agents like carbodiimides (e.g., EDC) or phosphonium (B103445)/uronium salts (e.g., HATU), which generate significant amounts of waste. ucl.ac.uk This has led the ACS Green Chemistry Institute (GCI) Roundtable to identify "amide bond formation avoiding poor atom economy" as a critical area for sustainable development. nih.govresearchgate.net Future research concerning N-benzyl-2-chloro-N-isopropylbenzamide will undoubtedly focus on catalytic, atom-economical alternatives.

One promising avenue is the direct catalytic amidation of carboxylic acids and amines. Boronic acid catalysts have shown utility in these reactions, though they often require high temperatures and the removal of water. ucl.ac.uk A more advanced approach involves the ruthenium-catalyzed addition of carboxylic acids to simple alkynes, such as acetylene (B1199291) or ethoxyacetylene. nih.govresearchgate.net This method forms a vinyl ester intermediate in situ, which then undergoes aminolysis to yield the desired amide, producing only volatile byproducts like acetaldehyde (B116499) or ethyl acetate. nih.gov Applying such a method to the synthesis of this compound from 2-chlorobenzoic acid and N-benzylisopropylamine would represent a significant improvement in atom economy over classical routes.

Another strategy focuses on using isopropenyl esters as acyl donors with heterogeneous acid catalysts like H-montmorillonite. acs.org This method has proven effective for synthesizing N-arylamides and could be adapted for N,N-disubstituted amides, offering the benefits of catalyst recyclability and simplified product purification. acs.org

Table 1: Comparison of Synthetic Routes for Amide Formation

| Method | Activating Agent/Catalyst | Byproducts | Atom Economy | Key Advantages | Reference |

|---|---|---|---|---|---|

| Traditional Coupling | EDC, HATU, T3P (Stoichiometric) | Urea (B33335), phosphonate, etc. (High MW) | Low | Mild conditions, broad scope | ucl.ac.uk |

| Catalytic Amidation (Alkynes) | Ruthenium Catalyst (e.g., RuCl₂) | Acetaldehyde, Ethyl Acetate (Volatile) | High | One-pot, high atom economy | nih.gov |

| Catalytic Amidation (Boric Acid) | Boric Acid | Water | Moderate | Low-cost catalyst, simple | ucl.ac.ukresearchgate.net |

| Isopropenyl Ester Acylation | H-Montmorillonite (Heterogeneous) | Acetone | High | Recyclable catalyst, eco-friendly | acs.org |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

Beyond its synthesis, the reactivity of the this compound scaffold offers fertile ground for discovery. A major frontier in modern synthesis is the direct functionalization of C–H bonds, a strategy that enhances step and atom economy by avoiding pre-functionalized starting materials. rsc.org The amide group in this compound can act as a directing group to facilitate C–H activation at the ortho-position of the benzoyl ring.

Transition-metal-catalyzed C–H activation, using metals like rhodium(III) or cobalt, has been successfully applied to benzamides for various transformations. nih.govrsc.orgnih.gov For instance, Rh(III)-catalyzed C–H activation followed by a [4+3] cycloaddition with vinylcarbenoids can produce seven-membered azepinone rings. rsc.org Similarly, cobalt catalysts can facilitate the C–H activation and annulation of benzamides with fluoroalkylated alkynes to yield biologically relevant isoquinolinones. nih.gov Applying these methodologies to this compound could generate novel, complex heterocyclic structures that are otherwise difficult to access.

Future research will likely explore chemodivergent reactions where reaction outcomes are controlled by subtle changes in catalysts or substrates. nih.gov For example, rhodium-catalyzed C–H activation of benzamides can lead to different products depending on the coupling partner, enabling a divergent synthesis of various heterocyclic systems from a common precursor. nih.govacs.org The chlorine substituent on the benzoyl ring of this compound could also participate in cross-coupling reactions or serve as a synthetic handle for further diversification, creating a platform for generating a library of structurally diverse molecules.

Integration of Advanced Machine Learning and AI in Molecular Design and Synthesis Planning

The complexity of optimizing chemical reactions and designing novel molecules has made this area ripe for the integration of artificial intelligence (AI) and machine learning (ML). illinois.edu For a target like this compound, AI can play a transformative role in both its synthesis and the design of new analogues.

Furthermore, AI can be combined with automated synthesis platforms ("molecule-making machines") to create a closed-loop system for reaction optimization. illinois.edu In such a system, an AI algorithm designs a set of experiments, which are then performed by a robot. The results are fed back to the AI, which learns from the data and designs the next set of experiments, rapidly converging on the optimal conditions for a given transformation. illinois.edu This approach could be used to find the best general conditions for synthesizing a whole class of N,N-disubstituted benzamides, including this compound, doubling average yields in some cases. illinois.edu

Table 2: Applications of AI in this compound Chemistry

| AI Application Area | Description | Potential Impact on the Compound | Reference |

|---|---|---|---|

| Retrosynthesis Planning | AI algorithms propose synthetic pathways to a target molecule from simple precursors. | Identifies novel, more efficient, or more sustainable routes to this compound. | chemcopilot.com |

| Reaction Prediction & Optimization | Models predict the products, yields, and optimal conditions (temperature, solvent, catalyst) for a reaction. | Reduces failed experiments and accelerates the optimization of synthesis steps, saving time and resources. | illinois.educhemcopilot.com |

| Molecular Design | Generative models design new molecules with desired properties (e.g., enhanced biological activity, better solubility). | Designs novel analogues of this compound for targeted applications. | asiaresearchnews.com |

| Automated Synthesis | AI controls robotic systems to perform experiments, creating a closed-loop for discovery and optimization. | Enables high-throughput screening of reaction conditions or synthesis of a library of related compounds. | illinois.edudeccanherald.com |

Broadening the Scope of Mechanistic Biological Target Identification

Should this compound or its derivatives show promise in phenotypic screens (i.e., producing a desired biological effect in cells or organisms), the critical next step is to identify its molecular target(s). nih.govresearchgate.net This process, known as target deconvolution, is a significant challenge in drug discovery. worldpreclinicalcongress.com Modern chemoproteomics provides powerful tools for this purpose. nih.govnih.govresearchgate.net

Affinity-based protein profiling (AfBP) is a primary technique where a modified version of the bioactive compound (a "chemical probe") is created. nih.govresearchgate.net This probe is typically designed with a reactive group for covalent crosslinking and a tag (like biotin) for enrichment. researchgate.net When the probe is introduced to cell lysates or live cells, it binds to its target proteins, which can then be pulled down and identified using mass spectrometry. researchgate.netnih.gov To ensure the interactions are specific, a competition experiment is run where the original, unmodified compound is added to compete for binding sites. nih.gov

Another approach is activity-based protein profiling (ABPP), which uses probes that react with the active sites of specific enzyme families. researchgate.net While less direct for a novel compound, competitive ABPP can be used where the compound of interest is used to block the binding of a broad-spectrum probe, thus revealing its target enzyme class. researchgate.net These chemoproteomic strategies are essential for understanding a molecule's mechanism of action, identifying potential off-targets, and validating it as a lead for therapeutic development. worldpreclinicalcongress.comnih.gov

Sustainable and Scalable Synthesis Initiatives for Industrial Relevance

For any chemical compound to have industrial impact, its synthesis must be not only efficient but also sustainable and scalable. dst.gov.in This involves adhering to the principles of green chemistry, which prioritize waste reduction, energy efficiency, use of renewable feedstocks, and avoidance of hazardous substances. researchgate.netsemanticscholar.org

Future research on the synthesis of this compound will need to address these factors. A key development is the use of novel catalytic systems that operate under mild conditions. For example, photocatalysts based on Covalent Organic Frameworks (COFs) have been used for amide synthesis from alcohols under red-light irradiation. dst.gov.in This method offers high efficiency, excellent recyclability of the catalyst, and mild reaction conditions suitable for large-scale applications. dst.gov.in

Another green approach is the use of electrosynthesis. Electrochemical methods can drive amide formation and other transformations without the need for chemical oxidants or reductants, often reducing waste and improving safety. rsc.org Furthermore, developing solvent-free reaction conditions is a major goal. researchgate.netsemanticscholar.org For instance, the boric acid-catalyzed synthesis of amides from carboxylic acids and urea can be performed by simply heating a triturated mixture of the reactants, completely eliminating the need for solvents and simplifying workup. researchgate.netsemanticscholar.org Such innovations are crucial for translating a laboratory-scale synthesis into a commercially viable and environmentally responsible industrial process. dst.gov.in

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.